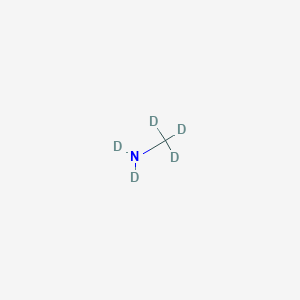

Methylamine-d5

Description

Properties

CAS No. |

14779-55-6 |

|---|---|

Molecular Formula |

CH6ClN |

Molecular Weight |

73.55 g/mol |

IUPAC Name |

(2H)chlorane;N,N,1,1,1-pentadeuteriomethanamine |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3;/hD3 |

InChI Key |

NQMRYBIKMRVZLB-MIOFBDNISA-N |

SMILES |

CN |

Isomeric SMILES |

[2H]C([2H])([2H])N([2H])[2H].[2H]Cl |

Canonical SMILES |

CN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Isotopic Purity of Methylamine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopic Purity in Deuterated Compounds

Methylamine-d5 (CD₃ND₂), a deuterated isotopologue of methylamine, is a vital tool in modern pharmaceutical research and development.[1] Its utility as an internal standard in quantitative bioanalysis and as a building block in the synthesis of deuterated active pharmaceutical ingredients (APIs) hinges on a critical, yet often complex, parameter: its isotopic purity.[1][2] This guide provides an in-depth exploration of the synthesis, analysis, and control of this compound's isotopic purity, offering a framework for ensuring the quality and reliability of this essential research compound.

The deliberate replacement of hydrogen atoms with their heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic profile, potentially leading to improved pharmacokinetic properties and a better safety profile for a drug.[3][4] However, the presence of incompletely deuterated or non-deuterated isotopologues can compromise the integrity of research data and the efficacy and safety of the final drug product.[5][6] Therefore, a thorough understanding and rigorous control of isotopic purity are not merely academic exercises but cornerstones of scientific and regulatory compliance.

Synthesis and Manufacturing of this compound: A Foundation for Purity

The isotopic purity of this compound is fundamentally determined by the synthetic route and the quality of the starting materials. Several methods exist for the synthesis of deuterated methylamines, often involving the use of a deuterated methylating agent.[3][4] A common approach involves the reaction of a nitrogen-containing starting material with a deuterated methyl source, followed by deprotection steps.[3]

Key Considerations in Synthesis:

-

Choice of Deuterated Reagent: The isotopic enrichment of the deuterated methylating agent (e.g., iodomethane-d3, methyl-d3 tosylate) is a primary determinant of the final product's isotopic purity.

-

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to prevent isotopic scrambling or exchange with protic solvents or reagents.[7]

-

Purification Methods: Distillation and recrystallization are common methods to purify the final product and remove isotopologue impurities.

The manufacturing of isotopically labeled compounds for pharmaceutical applications should adhere to Good Manufacturing Practices (GMP) to ensure product quality, consistency, and safety.[8][9][10] GMP guidelines for radiopharmaceuticals, which share similar principles of handling unique materials, emphasize the importance of controlled facilities, validated processes, and a robust quality management system.[9][11]

Analytical Methodologies for Isotopic Purity Determination

A combination of analytical techniques is often employed to provide a comprehensive characterization of the isotopic purity of this compound.[12] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful and commonly used methods.[2][13]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[13][14] This allows for the differentiation and quantification of the various isotopologues of this compound (d0 to d5).[5]

Experimental Protocol: Isotopic Purity Analysis of this compound Hydrochloride by LC-HRMS

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound hydrochloride.

-

Dissolve in a suitable solvent (e.g., 1 mL of 0.1% formic acid in water).

-

Further dilute to a final concentration of approximately 1 µg/mL.

-

-

Liquid Chromatography (LC) Parameters:

-

Mass Spectrometry (MS) Parameters:

Data Analysis Workflow for HRMS

Caption: Workflow for HRMS data analysis of this compound isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific sites within a molecule.[2][12] For this compound, ¹H NMR is used to quantify the residual proton signals, while ²H NMR can directly observe the deuterium nuclei.[16]

Experimental Protocol: Isotopic Purity Analysis of this compound Hydrochloride by ¹H NMR

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound hydrochloride and a suitable internal standard (e.g., maleic acid) into an NMR tube.[15]

-

Dissolve in a known volume of a suitable deuterated solvent (e.g., D₂O).

-

-

NMR Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹H.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).

-

Relaxation Delay (d1): A long relaxation delay (e.g., 30 seconds) is crucial for accurate quantification.

-

Data Analysis Workflow for ¹H NMR

Caption: Workflow for ¹H NMR data analysis of this compound isotopic purity.

Data Interpretation and Reporting

The isotopic purity of this compound is typically reported as "atom % D," which represents the percentage of deuterium at all possible positions.[17] For a compound like this compound, this is a composite value reflecting the distribution of all isotopologues.

Table 1: Illustrative HRMS Data for this compound Hydrochloride

| Isotopologue | Expected m/z (M+H)⁺ | Observed m/z | Peak Area | Relative Abundance (%) |

| d0 (CH₃NH₂) | 32.0498 | 32.0495 | 1,500 | 0.01 |

| d1 | 33.0561 | 33.0558 | 5,000 | 0.04 |

| d2 | 34.0624 | 34.0621 | 25,000 | 0.21 |

| d3 | 35.0686 | 35.0683 | 150,000 | 1.25 |

| d4 | 36.0749 | 36.0746 | 800,000 | 6.67 |

| d5 (CD₃ND₂) | 37.0812 | 37.0809 | 11,000,000 | 91.82 |

Isotopic Purity Calculation:

Isotopic Purity (%) = (Sum of [Peak Area of each isotopologue * number of D atoms in that isotopologue]) / (Total number of deuteration sites * Sum of Peak Areas of all isotopologues) * 100

In the example above, a simplified approach is to consider the abundance of the fully deuterated species (d5) as the primary indicator of isotopic purity, which is 91.82%. A more precise calculation would account for the deuterium content in the lower isotopologues as well.

Challenges and Best Practices

-

Isotopic Exchange: Care must be taken to avoid unintended hydrogen-deuterium exchange with protic solvents or atmospheric moisture, especially with the amine protons.[14]

-

Method Validation: Analytical methods for determining isotopic purity should be properly validated to ensure accuracy, precision, and reliability.

-

Reference Standards: The use of well-characterized reference standards is essential for accurate quantification.

-

Comprehensive Characterization: Relying on a single analytical technique may not provide a complete picture of isotopic purity. A combination of HRMS and NMR is recommended for a thorough assessment.[2]

Applications in Research and Drug Development

High-purity this compound is indispensable in several areas:

-

Internal Standards: In quantitative mass spectrometry-based assays, this compound labeled compounds are used as internal standards to correct for variations in sample preparation and instrument response, leading to more accurate and precise results.[2]

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Incorporating a deuterated methyl group allows researchers to trace the metabolic fate of a drug candidate, identify its metabolites, and understand its pharmacokinetic profile.[1]

-

Synthesis of Deuterated Drugs: this compound serves as a key building block for the synthesis of deuterated APIs, where the deuterium substitution is designed to improve the drug's metabolic stability and overall performance.[3][4]

Conclusion

The isotopic purity of this compound is a critical quality attribute that directly impacts its performance in research and drug development. A comprehensive understanding of its synthesis, robust analytical characterization using techniques like HRMS and NMR, and adherence to quality systems such as GMP are essential for ensuring the reliability of this important chemical tool. By implementing the principles and methodologies outlined in this guide, researchers and drug developers can confidently utilize this compound to advance their scientific endeavors.

References

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available at: [Link][13][14]

-

Kumar, P., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(8), 1081-1088. Available at: [Link][2][18]

-

PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available at: [Link][13]

-

Cerilliant. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link][5]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link][12]

-

Moravek, Inc. (n.d.). Good Manufacturing Practice - What Do These Guidelines Dictate?. Available at: [Link][8]

-

RSC Publishing. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. Available at: [Link]

-

International Atomic Energy Agency. (2024). Overview of Good Manufacturing Practices (GMP) in Radiopharmaceuticals. Available at: [Link][9]

-

Purist Inc. (2025). Key Considerations for Scaling GMP Isotope Production in Medicine. Available at: [Link][10]

-

SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Available at: [Link]

-

Chemistry For Everyone. (2025). How Is Deuterium Used In NMR?. YouTube. Available at: [Link][16]

-

Eurisotop. (n.d.). METHYLAMINE (D5, 98%). Available at: [Link]

-

Harman, W. D., et al. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH. Available at: [Link][7]

-

Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research. Available at: [Link][3]

-

Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. ResearchGate. Available at: [Link][4]

-

World Health Organization. (2022). WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-sixth report. WHO Technical Report Series, (1044). Available at: [Link][11]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Available at: [Link]

-

Chemistry For Everyone. (2025). How Is Methylamine Synthesized?. YouTube. Available at: [Link]

-

Erowid. (n.d.). Methylamine Synthesis FAQ. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Prowess of Methylamine Hydrochloride: Applications in Industry and Research. Available at: [Link]

-

Yu, P. H., et al. (1994). Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes. Diabetes, 43(6), 802-809. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. isotope.com [isotope.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moravek.com [moravek.com]

- 9. openmedscience.com [openmedscience.com]

- 10. leading-minds-network.com [leading-minds-network.com]

- 11. cdn.who.int [cdn.who.int]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. youtube.com [youtube.com]

- 17. This compound D 99atom 3767-37-1 [sigmaaldrich.com]

- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methylamine-d5 CAS number

An In-Depth Technical Guide to Methylamine-d5: Principles and Applications in Advanced Quantitative Analysis

Introduction

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and drug development, the demand for precision, accuracy, and reliability is absolute. Stable Isotope Labeled (SIL) compounds have become the cornerstone of quantitative bioanalysis, providing the internal standards necessary to navigate the complexities of biological matrices. Among these, deuterated compounds are of significant interest. This guide provides a comprehensive technical overview of this compound, a critical reagent and internal standard. We will delve into its fundamental properties, synthesis, and, most importantly, its application in state-of-the-art mass spectrometry workflows, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Properties and Identification of this compound

This compound is the isotopically labeled analog of methylamine where all five hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift of +5 (or +6 for the deuteriochloride salt form), making it readily distinguishable from its unlabeled counterpart by mass spectrometry while retaining nearly identical chemical and physical properties.[1] It is most commonly available in two forms: the free base, a gas at room temperature, and the more stable and easily handled deuteriochloride salt.[2]

The choice between the free base and the salt depends on the specific application. The deuteriochloride salt is a white solid, offering greater stability and ease of weighing and dissolution for preparing stock solutions.[2][3]

Table 1: Physicochemical Properties of this compound and its Deuteriochloride Salt

| Property | This compound (Free Base) | This compound Deuteriochloride (Salt) |

| CAS Number | 3767-37-1 | 14779-55-6[4] |

| Chemical Formula | CD₃ND₂ | CD₃ND₂·DCl[3] |

| Molecular Weight | 36.09 g/mol [5] | 73.56 g/mol [2] |

| Synonym(s) | Monothis compound | Methylammonium-d6 chloride[4] |

| Physical Form | Gas[5] | White Solid[3] |

| Boiling Point | -6.3 °C | Not Applicable |

| Melting Point | Not Applicable | 232-234 °C[2] |

| Isotopic Purity | Typically ≥98 atom % D[4] | Typically ≥98 atom % D[3] |

| Mass Shift | M+5 | M+6[2] |

The high isotopic purity (enrichment) of the standard is critical for its function. For reliable results, deuterated standards must have high isotopic enrichment (≥98%) and high chemical purity (>99%).[6] This ensures minimal signal contribution at the mass of the unlabeled analyte, which is paramount for achieving a low limit of quantitation (LLOQ).[7]

Part 2: Synthesis of this compound

As a synthetic molecule, the preparation of this compound requires specialized chemical routes. While various methods exist for synthesizing primary amines, producing a highly deuterated version necessitates the use of deuterated reagents.[8] A practical and effective modern approach involves a multi-step process designed to ensure high isotopic incorporation and chemical yield.[9][10]

One such method employs Boc-protected benzylamine as a starting material, which is then reacted with a deuterated methylation reagent like TsOCD₃ in the presence of a strong base.[9] Subsequent removal of the protecting groups (Boc and benzyl) yields the desired deuterated methylamine, which can be isolated as its hydrochloride salt.[10] This strategic use of protecting groups prevents over-methylation and the formation of secondary or tertiary amine by-products, ensuring a cleaner final product.[10]

Caption: A simplified workflow for the synthesis of this compound Hydrochloride.[9][10]

Part 3: The Core Application: An Internal Standard in Quantitative Mass Spectrometry

The gold standard for quantitative bioanalysis is isotope dilution mass spectrometry (IDMS), and this compound is an exemplary internal standard (IS) for this technique.[7] In LC-MS or GC-MS assays, an ideal IS should behave identically to the analyte of interest during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer.[11]

The Rationale: Why a Deuterated Standard Excels

-

Correction for Sample Loss: Any loss of analyte during extraction, handling, or injection is mirrored by a proportional loss of the IS. The ratio of the analyte signal to the IS signal remains constant, ensuring accurate quantification.[6]

-

Compensation for Matrix Effects: In complex matrices like plasma or urine, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the deuterated standard has nearly identical physicochemical properties, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1] This normalization is crucial for robust and reproducible results.[11]

-

Improved Precision and Accuracy: By accounting for variability at multiple stages of the analytical process, deuterated internal standards significantly enhance the precision, accuracy, and overall confidence in the quantitative data.[6]

Expert Insights: Potential Pitfalls and Mitigation Strategies

While powerful, the use of deuterated standards requires scientific diligence. A Senior Application Scientist must anticipate and control for potential issues to ensure the integrity of the assay.

-

Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7] While often minor, a significant shift can lead to differential matrix effects.

-

Mitigation: Method development should confirm co-elution or, if a slight shift exists, ensure that neither the analyte nor the IS peak elutes in a region of severe ion suppression.

-

-

Isotopic (H/D) Exchange: Deuterium atoms on labile sites (like -OH or -NH) can exchange with hydrogen from the solvent or matrix.[7] this compound is specifically designed to minimize this; the deuterium atoms are on the more stable methyl group (CD₃) and the amine (ND₂). The C-D bond is very stable. The N-D bonds are more labile but often exchange rapidly and completely with an aqueous mobile phase, leading to a predictable mass.

-

Mitigation: Always confirm the mass of the IS in the final analytical solution. For this compound, the amine deuterons will readily exchange with protons in a protic solvent, so one would monitor for the CD₃NH₃⁺ ion.

-

-

Cross-Contribution: This occurs when the unlabeled analyte contributes to the IS signal (due to natural M+5 isotopes) or when the IS contains a small amount of unlabeled analyte.[12]

-

Mitigation: Use an IS with high isotopic purity. The M+5 mass shift of this compound provides excellent separation from the natural isotope distribution of the unlabeled analyte, minimizing this risk.

-

Caption: A typical bioanalytical workflow utilizing a stable isotope-labeled internal standard.

Protocol: Use of this compound as an IS in LC-MS/MS

This protocol describes a self-validating system for the quantification of a hypothetical primary amine drug, "Analyte-X," in human plasma.

1. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of Analyte-X and this compound Deuteriochloride separately in methanol.

- From the stock solutions, prepare a series of calibration standards of Analyte-X (e.g., 1-1000 ng/mL) in blank human plasma.

- Prepare a working Internal Standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

2. Sample Preparation (Protein Precipitation):

- To 50 µL of each plasma calibrator, quality control (QC) sample, and unknown sample, add 150 µL of the working IS solution. The IS solution also acts as the protein precipitation agent.

- Vortex vigorously for 1 minute to ensure complete mixing and protein crashing.

- Centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

3. LC-MS/MS Analysis:

- LC System: Use a C18 reversed-phase column.

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). This ensures the analytes are protonated for positive ion mode detection.

- MS/MS System: Operate in Multiple Reaction Monitoring (MRM) mode.

- Tune the instrument to find the optimal precursor-to-product ion transitions for both Analyte-X and this compound. For this compound, the precursor ion will be [CD₃NH₃]⁺.

- Monitor at least two transitions per compound for confident identification and quantification.

4. Data Processing and Quantification:

- Integrate the chromatographic peak areas for the primary MRM transition for both Analyte-X and this compound.

- Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte-X) / (Peak Area of this compound).

- Construct a calibration curve by plotting the PAR against the known concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

- Determine the concentration of Analyte-X in the QC and unknown samples by interpolating their PAR values from the calibration curve.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The free base is an extremely flammable gas, while the deuteriochloride salt is classified as harmful if swallowed and causes skin and eye irritation.[13]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Avoid formation of dust when handling the salt form.[13]

-

Storage: Store containers in a cool, dry, and well-ventilated area. The salt should be protected from moisture.[5][13] The free base gas cylinder must be stored upright and secured to prevent falling.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a labeled compound; it is an enabling tool for generating high-quality, reliable, and defensible quantitative data. Its role as an internal standard in mass spectrometry is indispensable for drug metabolism, pharmacokinetics, and clinical bioanalysis. By understanding its core properties, the rationale behind its application, and the best practices for its use, researchers and drug development professionals can leverage this compound to enhance the integrity and accuracy of their analytical workflows, ultimately accelerating the journey from discovery to clinical application.

References

- A Comparative Guide to the Use of Deuterated Internal Standards in Quantitative Analysis. (n.d.). BenchChem.

- This compound deuteriochloride 98 atom % D. (n.d.). Sigma-Aldrich.

- A Technical Guide to Deuterated Internal Standards in Quantitative Analysis. (n.d.). BenchChem.

- This compound 99 atom % D. (n.d.). Sigma-Aldrich.

- This compound DCl. (n.d.). CymitQuimica.

- This compound Deuteriochloride. (n.d.). Pharmaffiliates.

- This compound Deuteriochloride. (n.d.). CookeChem.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.

- Lee, M. R., Song, Y. S., Hwang, B. H., & Lee, J. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of analytical toxicology, 24(4), 275–280.

- Chemical Safety Data Sheet MSDS / SDS - this compound DEUTERIOCHLORIDE. (n.d.). ChemicalBook.

- Methylamine (D₅, 98%). (n.d.). Cambridge Isotope Laboratories, Inc.

- This compound deuteriochloride 98 atom % D. (n.d.). Sigma-Aldrich.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- Safety Data Sheet - this compound DCl. (2015). C/D/N Isotopes.

- This compound 99 atom % D Safety Information. (n.d.). Sigma-Aldrich.

- HPLC Methods for analysis of Methylamine. (n.d.). HELIX Chromatography.

- Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research.

- Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar.

- Finkelstein, J., & Lee, J. (n.d.). Methylamine Hydrochloride. Organic Syntheses.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound D 98atom 14779-55-6 [sigmaaldrich.com]

- 3. This compound DCl | CymitQuimica [cymitquimica.com]

- 4. This compound D 98atom 14779-55-6 [sigmaaldrich.com]

- 5. isotope.com [isotope.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnisotopes.com [cdnisotopes.com]

Methylamine-d5: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Methylamine-d5 (CD₃ND₂) is a deuterated isotopologue of methylamine, a fundamental primary amine. In this isotopologue, the five hydrogen atoms in the methyl and amino groups are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution imparts a higher mass to the molecule without significantly altering its chemical properties, making this compound an invaluable tool in various scientific disciplines, particularly in pharmaceutical research and development.

The strategic incorporation of deuterium into drug candidates, a process known as "deuterium-fortification," can modulate the metabolic fate of a drug, potentially leading to an improved pharmacokinetic profile.[1] this compound serves as a crucial building block in the synthesis of such deuterated pharmaceuticals.[1] Furthermore, its distinct mass signature makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry, ensuring accuracy and precision in measuring the concentrations of its non-deuterated counterpart in complex biological matrices.[2]

This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed analytical methodologies for its characterization, and a discussion of its key applications in modern research.

Physicochemical Properties of this compound

This compound is commercially available in two primary forms: as a compressed gas (freebase) and as a deuteriochloride salt (this compound DCl), which is a white solid.[3][4] The choice of form depends on the specific application and handling requirements.

Data Presentation: A Comparative Overview

The physical and chemical properties of both forms of this compound are summarized in the table below, with data for the non-deuterated analogue provided for comparison.

| Property | This compound (Gas) | This compound Deuteriochloride (Solid) | Methylamine (Gas) |

| Chemical Formula | CD₃ND₂[4] | CD₃ND₂·DCl[3] | CH₃NH₂[5] |

| Molecular Weight | 36.09 g/mol [4] | 73.56 g/mol [6] | 31.06 g/mol [5] |

| Physical State | Gas at STP[4] | White Solid[3] | Colorless Gas[5] |

| Boiling Point | -6.3 °C (lit.) | Not Applicable | -6.6 °C[7] |

| Melting Point | Not Applicable | 232-234 °C (lit.)[6] | -93.1 °C[7] |

| Isotopic Purity | Typically ≥98 atom % D[4] | Typically ≥98-99 atom % D[3][6] | Not Applicable |

| Solubility | Soluble in water and various organic solvents.[8] | Soluble in water. | Highly soluble in water; soluble in ethanol, methanol, acetone, and ether.[9][10] |

| Density | Not readily available | Not readily available | 1.4 g/L (gas); 0.6624 g/cm³ (liquid at 25°C)[7] |

| CAS Number | 3767-37-1[4] | 14779-55-6[6] | 74-89-5[5] |

Core Applications in Research and Development

The unique properties of this compound make it a versatile tool in the hands of researchers and drug development professionals.

Synthesis of Deuterated Pharmaceuticals

The "deuterium effect" in medicinal chemistry leverages the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a common step in drug metabolism by cytochrome P450 enzymes. By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions in a drug molecule, its metabolic stability can be enhanced, leading to:

-

Prolonged half-life: The drug remains in the body for a longer period.

-

Reduced formation of toxic metabolites: Slower metabolism can decrease the production of harmful byproducts.

-

Improved safety and efficacy profile: A more stable metabolic profile can lead to a better therapeutic window.

This compound is a key starting material for introducing a deuterated methylamino group into a drug candidate, a common functional group in many pharmaceuticals.[1]

Logical Relationship: The Deuterium Effect in Drug Metabolism

Caption: The deuterium effect on drug metabolism.

Internal Standard in Quantitative Analysis

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte. An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the detector.

This compound is an excellent internal standard for the quantification of methylamine for the following reasons:

-

Co-elution: It has nearly identical chromatographic behavior to methylamine, meaning it elutes at the same time from the chromatography column.

-

Similar Ionization Efficiency: It ionizes in the mass spectrometer in a very similar manner to methylamine.

-

Mass Differentiation: It is easily distinguished from methylamine by its higher mass-to-charge ratio (m/z).

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.[2]

Experimental Workflows: Characterization of this compound

Ensuring the identity, purity, and isotopic enrichment of this compound is critical for its successful application. The following are representative protocols for its characterization.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the isotopic enrichment of deuterated compounds.[6]

Experimental Protocol: qNMR for Isotopic Purity

-

Sample Preparation:

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Key parameters:

-

Sufficiently long relaxation delay (d1) of at least 5 times the T1 of the slowest relaxing proton to ensure full magnetization recovery.

-

A calibrated 90° pulse.

-

An appropriate number of scans for a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

Integrate the residual proton signal of the methyl group in this compound and the signal of the internal standard.

-

The isotopic purity can be calculated by comparing the integral of the residual proton signal to the integral of the internal standard, taking into account the number of protons each signal represents and the masses of the compounds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carbon signal of the CD₃ group in this compound will appear as a triplet due to coupling with the three deuterium atoms, providing definitive confirmation of deuteration at the methyl position.[12] The non-deuterated methylamine will show a singlet.

-

Diagram: NMR Analysis Workflow

Caption: Workflow for NMR-based characterization of this compound.

Analysis by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Introduction:

-

For this compound gas, a gas-tight syringe can be used to inject a small volume into the GC-MS system.

-

For this compound deuteriochloride, a solution can be prepared and injected. The salt will typically dissociate in the hot GC inlet.[13]

-

-

Gas Chromatography (GC) Parameters:

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 10-100).

-

-

Data Analysis:

-

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 36.

-

Common fragments for non-deuterated methylamine include [M-1]⁺ (m/z 30), [CH₂NH₂]⁺, and [CH₃]⁺ (m/z 15).[14] For this compound, the corresponding deuterated fragments will be observed at higher m/z values.

-

Conclusion

This compound is a critical research chemical with significant applications in drug discovery and bioanalysis. Its unique isotopic composition provides a powerful tool for enhancing the metabolic stability of pharmaceuticals and for enabling highly accurate quantitative measurements. A thorough understanding of its physicochemical properties and the application of appropriate analytical techniques are essential for its effective use in a research setting. This guide has provided a comprehensive overview of these aspects to support scientists and researchers in their endeavors.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound deuteriochloride. PubChem. Retrieved from [Link]

-

Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 44(7-8), 266-269. Retrieved from [Link]

-

Cheméo. (n.d.). Methylamine (CAS 74-89-5) - Chemical & Physical Properties. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylamine. PubChem. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Methylamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

Rhodium. (n.d.). Methylamine Synthesis FAQ. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Are The Main Uses Of Methylamine? YouTube. Retrieved from [Link]

-

Chemical Processes. (2024). Understanding the Applications and Safety of Methylamine in Chemical Processes. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How Is Methylamine Synthesized? YouTube. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent: methylamine. Retrieved from [Link]

-

Chemcess. (2024). Methylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Methylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000164). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem high-resolution mass spectrometry analysis of peptide V Me.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylamine. PubChem. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Methylamine - Sciencemadness Wiki [sciencemadness.org]

- 9. Sixty Solvents [chem.rochester.edu]

- 10. 74-89-5 CAS MSDS (Methylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methylamine-d5: An In-Depth Technical Guide for Advanced Drug Development

Executive Summary

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the robust application of Methylamine-d5. With full editorial control, this document moves beyond a standard data sheet to provide a deep, practical understanding of this critical reagent. We will explore the fundamental physicochemical properties of this compound, with a detailed focus on its molecular weight and isotopic purity. The core of this guide is dedicated to its primary role as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry, a cornerstone of modern bioanalysis. Furthermore, we will delve into its utility in elucidating drug metabolism pathways. This guide integrates field-proven insights with technical accuracy, offering self-validating protocols and grounding all claims in authoritative, verifiable references.

Core Molecular Attributes of this compound

This compound is the deuterated isotopologue of methylamine, where all five hydrogen atoms are substituted with deuterium. This isotopic substitution provides a significant mass shift with negligible impact on the compound's chemical reactivity and chromatographic behavior, making it an ideal internal standard for mass spectrometry-based quantification.

Chemical Identity and Properties

-

Chemical Name: this compound

-

Chemical Formula: CD₃ND₂[1]

-

Appearance: Typically supplied as a gas or a solution.

Isotopic Purity and Its Critical Role

The efficacy of this compound as an internal standard is fundamentally dependent on its isotopic purity. Commercially available this compound typically boasts an isotopic purity of 98-99 atom % D.[1][2][3] High isotopic purity is essential to prevent signal interference from the unlabeled analyte.[4][5] Regulatory guidelines, such as the ICH M10 on bioanalytical method validation, emphasize the importance of using highly pure stable isotope-labeled standards and verifying the absence of the unlabeled analyte.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | CD₃ND₂ | [1] |

| Molecular Weight | 36.09 g/mol | [1][2][3] |

| CAS Number | 3767-37-1 | [2][3] |

| Typical Isotopic Purity | ≥98 atom % D | [1][2][3] |

| Boiling Point | -6.3 °C (of unlabeled methylamine) | [2][3] |

Application as a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a SIL-IS is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[6] It is the recommended approach by regulatory bodies for its ability to correct for variability during sample processing and analysis.[4][7]

The Principle of Isotope Dilution Mass Spectrometry

This compound is added at a known concentration to all samples, including calibration standards, quality controls, and unknown study samples, at the very beginning of the sample preparation workflow.[5] Because this compound is chemically almost identical to the endogenous (unlabeled) methylamine, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability as the analyte.[8][9][10] By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, accurate and precise quantification can be achieved.

Bioanalytical Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of an analyte where methylamine is a relevant metabolite, using this compound as the internal standard.

Caption: A generalized workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Role in Mechanistic Drug Metabolism Studies

This compound can be instrumental in elucidating metabolic pathways, particularly those involving N-demethylation. When a drug candidate containing an N-methyl group is synthesized with a deuterated methyl group (using a precursor like this compound), the fate of this group can be traced through metabolic transformations. The presence of the deuterium label in a downstream metabolite provides direct evidence of the metabolic pathway.

Furthermore, understanding the endogenous metabolism of methylamine itself can be relevant in certain disease states. For instance, methylamine is metabolized by semicarbazide-sensitive amine oxidase (SSAO) to formaldehyde, a cytotoxic product.[11][12] This pathway has been studied in the context of vascular damage in diabetes.[11]

Synthesis and Quality Control of this compound

The synthesis of high-purity this compound is a multi-step process that requires careful control to ensure high isotopic enrichment and chemical purity.

Synthetic Approaches

Several methods for the synthesis of deuterated methylamine have been reported. One common approach involves the reduction of deuterated nitromethane. This process can be repeated to achieve higher levels of deuteration.[13] Another method utilizes a protecting group strategy, starting with Boc-benzylamine and reacting it with a deuterated methylating agent, such as deuterated methyl tosylate (TsOCD₃).[13][14] This method is advantageous as it can prevent the formation of tri- and tetra-substituted byproducts.[3][13]

Caption: Conceptual overview of two common synthetic routes for this compound.

Quality Control and Isotopic Purity Verification

Rigorous quality control is essential to ensure the reliability of this compound as an internal standard. Key quality attributes include:

-

Identity Confirmation: Verified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

-

Chemical Purity: Assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to detect and quantify any non-isotopically labeled impurities.

-

Isotopic Purity and Distribution: Determined by MS, which can resolve the different isotopologues (d₀ to d₅) and calculate the percentage of the desired d₅ species. It is crucial to ensure that the contribution of unlabeled methylamine (d₀) in the internal standard is negligible to avoid compromising the accuracy of the assay at the lower limit of quantification.

Exemplar Protocol: Quantification of a Hypothetical Analyte in Human Plasma

This section provides a detailed, step-by-step methodology for the quantification of a hypothetical analyte that is metabolized to methylamine, using this compound as the internal standard.

Objective: To accurately quantify the concentration of "Analyte X" in human plasma samples using an isotope dilution LC-MS/MS method.

5.1. Materials and Reagents

-

"Analyte X" reference standard

-

This compound (SIL-IS), ≥98% isotopic purity

-

Control human plasma (with K₂EDTA)

-

LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid

-

96-well protein precipitation plates

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

-

LC-MS/MS system with electrospray ionization (ESI) source

5.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of "Analyte X" and this compound in methanol.

-

Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions of "Analyte X" by serial dilution of the stock solution. Spike these into control human plasma to create calibration standards (e.g., 1-1000 ng/mL) and QCs at low, medium, and high concentrations.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile containing 0.1% formic acid.

5.3. Sample Preparation Procedure

-

Aliquot 50 µL of plasma samples (calibrators, QCs, or unknowns) into a 96-well plate.

-

Add 150 µL of the internal standard working solution to each well. This step simultaneously adds the IS and precipitates plasma proteins.

-

Vortex the plate for 5 minutes at high speed.

-

Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for analysis.

5.4. LC-MS/MS Conditions

-

LC System:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS System:

-

Ionization: ESI positive

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be optimized for "Analyte X" and this compound. For example:

-

Analyte X: [M+H]⁺ → specific product ion

-

This compound: 37.1 → specific product ion

-

-

5.5. Data Analysis and Acceptance Criteria

-

Integrate the peak areas for the MRM transitions of "Analyte X" and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by performing a linear regression of the peak area ratios versus the nominal concentrations of the calibration standards.

-

Quantify "Analyte X" in the QC and unknown samples using the regression equation.

-

The accuracy of the back-calculated concentrations of the calibration standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

Conclusion

This compound is a powerful and essential tool in the modern drug development laboratory. Its utility as a stable isotope-labeled internal standard provides the foundation for robust, accurate, and precise bioanalytical methods, ensuring the integrity of pharmacokinetic and toxicokinetic data submitted for regulatory review. A comprehensive understanding of its molecular properties, synthesis, and proper implementation within validated analytical frameworks is paramount for its effective application. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively integrate this compound into their drug development programs.

References

-

A practical synthesis of deuterated methylamine and dimethylamine. (2021). ResearchGate. Available at: [Link]

- Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc. Google Patents.

- Preparation methods of methyl-D3-amine and salts thereof. Google Patents.

-

Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

-

Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples. PubMed. Available at: [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. Available at: [Link]

-

Stable Isotope-labeled Standards. Amerigo Scientific. Available at: [Link]

-

Quality control of imbalanced mass spectra from isotopic labeling experiments. PubMed. Available at: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity. PubMed. Available at: [Link]

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]

-

Further studies on the metabolism of methylamine by semicarbazide-sensitive amine oxidase activities in human plasma, umbilical artery and rat aorta. PubMed. Available at: [Link]

-

Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. National Institutes of Health. Available at: [Link]

-

Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes. PubMed. Available at: [Link]

-

Methylamine metabolism to formaldehyde by vascular semicarbazide-sensitive amine oxidase. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 11. Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methylamine metabolism to formaldehyde by vascular semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Stability and Storage of Methylamine-d5

Introduction

Stable isotope-labeled (SIL) compounds are indispensable tools in modern scientific research, particularly in drug metabolism, pharmacokinetic studies, and quantitative analysis using mass spectrometry.[1][2][3][4] this compound (CD₃ND₂), a deuterated isotopologue of methylamine, serves as a critical internal standard and synthetic building block. The incorporation of five deuterium atoms provides a significant mass shift (M+5 for the free base, M+6 for the fully deuterated salt), making it easily distinguishable from its unlabeled counterpart without altering its fundamental chemical properties.[1]

Chemical and Physical Properties

This compound is commercially available in two primary forms: the free base, which is a gas at room temperature, and its deuterated hydrochloride salt (this compound deuteriochloride), a more stable and easily handled solid.[6] Understanding the distinct properties of each is fundamental to their proper management.

| Property | This compound (Free Base) | This compound Deuteriochloride (Salt) |

| Synonyms | Monothis compound, (Pentadeuteriomethyl)amine | Methylammonium-d6 chloride |

| Molecular Formula | CD₃ND₂ | CD₃ND₂·DCl |

| CAS Number | 3767-37-1[6][7] | 14779-55-6[8][9] |

| Molecular Weight | ~36.09 g/mol [6] | ~73.56 g/mol |

| Appearance | Colorless gas[10] | White to off-white solid/crystals[8][10] |

| Boiling Point | -6.3 °C (lit.)[7] | Not Applicable |

| Melting Point | -93 °C (lit.)[10] | 232-234 °C (lit.) |

| Isotopic Purity | Typically ≥98-99 atom % D[6][7] | Typically ≥98-99 atom % D[8][9] |

Core Factors Influencing Stability

The stability of any chemical compound, including isotopically labeled ones, is not absolute. It is a function of its inherent molecular structure and its interaction with the surrounding environment. For this compound, several key factors must be meticulously controlled.[5][11]

Caption: Key environmental factors affecting this compound stability.

Temperature

Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of chemical degradation.[11][12] While the solid deuteriochloride salt is generally stable at room temperature, long-term storage at cooler, more consistent temperatures is recommended to maximize its shelf life.[10][12] The gaseous form is stored under pressure and may explode if heated.[6]

Moisture and Hydrogen-Deuterium (H-D) Exchange

Moisture is a primary adversary to the stability of deuterated compounds, especially salts like this compound deuteriochloride, which are often hygroscopic (tend to absorb moisture from the air).[10][12][13]

-

Causality: The presence of water (H₂O) provides a ready source of protons that can exchange with the deuterium atoms on the amine group (N-D).[3][5] While the carbon-deuterium (C-D) bonds are significantly more stable and less prone to exchange, the N-D bonds are labile.[3][5] This exchange directly reduces the isotopic enrichment of the compound, compromising its function as an internal standard.[5]

Light

Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions, potentially leading to the formation of impurities and degradation of the primary compound.[11][12]

Oxygen

For the free amine, exposure to oxygen can lead to oxidation, forming byproducts such as formaldehyde and ammonia.[12] While the hydrochloride salt is more resistant to oxidation, it is still best practice to minimize its exposure to air.

Recommended Storage Conditions

The optimal storage strategy depends on the form of the compound and the intended duration of storage. The overarching principles are to keep the compound cool, dry, dark, and, when possible, under an inert atmosphere.[5][10]

| Condition | Short-Term Storage (Working Stock) | Long-Term Storage (Reference Stock) | Causality & Rationale |

| Temperature | Room Temperature[6][9][14] or 2-8 °C[15] | 2-8 °C or -20 °C[5] | Lower temperatures slow down potential degradation pathways.[11][12] |

| Atmosphere | Tightly sealed container.[10] | Tightly sealed container under inert gas (Nitrogen or Argon).[5] | Prevents exposure to atmospheric moisture and oxygen, minimizing H-D exchange and oxidation.[12] |

| Light | Store in an amber vial or protected from light.[6] | Store in the dark (e.g., within secondary packaging in a freezer).[5][10] | Prevents light-induced photodegradation.[12] |

| Container | Tightly closed, appropriate material (e.g., amber glass vial).[10] | High-integrity, tightly sealed containers (e.g., screw-cap vials with PTFE-lined septa). | Ensures a robust barrier against environmental factors, especially moisture.[16] |

Note on Gaseous Form: this compound gas is supplied in pressurized lecture bottles and should be stored upright in a well-ventilated, cool area, away from sources of ignition, as it is extremely flammable.[7]

Protocols for Handling and Solution Preparation

Proper handling techniques are as crucial as storage conditions. Every time the primary container is opened, there is a risk of introducing contaminants like moisture and air.

Caption: Experimental workflow for handling this compound salt.

Step-by-Step Protocol: Preparation of a Stock Solution

This protocol describes the preparation of a standard stock solution from this compound deuteriochloride solid, a common procedure for creating an internal standard for quantitative analysis.

-

Equilibration: Remove the sealed container of this compound deuteriochloride from its long-term storage location (-20°C or 2-8°C). Place it in a desiccator at room temperature and allow it to equilibrate for at least 30-60 minutes.

-

Inert Atmosphere Transfer: If available, transfer the equilibrated container into an inert atmosphere glove box flushed with dry nitrogen or argon. This provides the ideal environment for handling hygroscopic and sensitive materials.[17][18]

-

Weighing: Open the container and accurately weigh the required amount of the crystalline solid into a clean, dry volumetric flask or vial using a calibrated analytical balance. Perform this step as quickly as possible to minimize exposure to the atmosphere.

-

Dissolution: Add a high-purity, anhydrous aprotic solvent (e.g., methanol, acetonitrile) to the flask.[5] Avoid protic solvents like water or ethanol for stock solutions, as they can facilitate H-D exchange over time.[5]

-

Homogenization: Tightly cap the flask and mix thoroughly by vortexing or sonicating until all the solid has completely dissolved.

-

Storage of Stock Solution: Transfer the stock solution to a tightly sealed amber vial with a PTFE-lined cap. Store the solution at -20°C for long-term stability.[5]

Assessment of Stability and Purity

Even under ideal conditions, it is prudent to periodically verify the integrity of the standard.

-

Recommended Re-analysis: Many suppliers suggest that the compound should be re-analyzed for chemical purity after a set period, such as three years, before use.[9]

-

Visual Inspection: For the solid salt, check for any change in color or for clumping, which could indicate moisture absorption.[13]

-

Analytical Verification: The most reliable method for assessing stability is through analytical techniques.

-

Mass Spectrometry (MS): Can be used to confirm the molecular weight and isotopic distribution, verifying that no significant H-D exchange has occurred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is highly sensitive for detecting the presence of proton-containing impurities or the replacement of deuterium with protons.

-

Conclusion

The integrity of research data derived from studies using this compound is directly linked to the stability of the compound itself. While the carbon-deuterium bonds provide inherent stability, the compound is susceptible to degradation from environmental factors, primarily moisture, which can compromise its critical isotopic purity through H-D exchange. By adhering to the storage and handling protocols outlined in this guide—specifically, by ensuring the compound is stored in a cool, dry, and dark environment and by preventing moisture ingress during handling—researchers can protect their investment and ensure the continued accuracy and reliability of their experimental results.

References

-

Shaanxi Bloom Tech Co., Ltd. Does Methylamine Go Bad?. [Link]

-

Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Methylamine 25/30% solution. [Link]

-

ASDReports. Stable Isotope Labeled Compounds - Global Forecast 2024-2030. [Link]

-

Anonymous. CERTIFICATE OF ANALYSIS - Methylamine. [Link]

-

Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]

-

Semantic Scholar. Stability and storage of compounds labelled with radioisotopes. [Link]

-

Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]

-

Durlite. Top 5 Factors Affecting Chemical Stability. [Link]

-

PubMed. Stability of Hydrated Methylamine: Structural Characteristics and H2N···H-O Hydrogen Bonds. [Link]

-

Acanthus Research Inc. Designing Stable Isotope Labeled Internal Standards. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D. [Link]

-

ACS Publications. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. [Link]

-

PubMed. Formaldehyde Produced Endogenously via Deamination of Methylamine. A Potential Risk Factor for Initiation of Endothelial Injury. [Link]

-

QbD Group. 4 Factors Influencing the Stability of Medicinal Products. [Link]

Sources

- 1. moravek.com [moravek.com]

- 2. Stable Isotope Labeled Compounds - Global Forecast 2024-2030 | MRR-3D2FD205CE4E [asdreports.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. isotope.com [isotope.com]

- 7. This compound D 99atom 3767-37-1 [sigmaaldrich.com]

- 8. This compound DCl | CymitQuimica [cymitquimica.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 12. bloomtechz.com [bloomtechz.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. isotope.com [isotope.com]

- 15. cleanchemlab.com [cleanchemlab.com]

- 16. qbdgroup.com [qbdgroup.com]

- 17. labinsights.nl [labinsights.nl]

- 18. chromservis.eu [chromservis.eu]

A Technical Guide to the Procurement and Application of Methylamine-d5 for Pharmaceutical Research

This guide provides an in-depth technical overview of Methylamine-d5, a critical deuterated reagent for researchers, scientists, and drug development professionals. We will explore the nuances of selecting a commercial supplier, the importance of rigorous quality control, and the practical applications of this versatile compound in modern pharmaceutical research.

The Strategic Importance of Deuterated Compounds in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in pharmaceutical sciences. The strategic replacement of hydrogen with deuterium in a drug candidate can significantly alter its metabolic profile. This "deuterium effect" can lead to a reduced rate of metabolic breakdown, potentially improving a drug's half-life and reducing the formation of toxic metabolites.[1] this compound, with its fully deuterated methyl and amine groups, serves as a key building block in the synthesis of these next-generation therapeutics. Furthermore, its distinct mass makes it an ideal internal standard for pharmacokinetic and bioanalytical studies.[2][3][4][5][6]

Commercial Suppliers of this compound: A Comparative Analysis

The selection of a reliable commercial supplier is paramount to ensuring the quality and consistency of your research. Several reputable suppliers specialize in stable isotope-labeled compounds. Below is a comparative table of leading suppliers for this compound and its common salt form, this compound deuteriochloride.

| Supplier | Product Name | Form | CAS Number | Isotopic Purity | Additional Information |

| Sigma-Aldrich (Merck) | This compound | Gas | 3767-37-1 | ≥99 atom % D | Available in lecture bottles.[7] |

| This compound deuteriochloride | Solid | 14779-55-6 | ≥98 atom % D | Also known as Methylammonium-d6 chloride.[8] | |

| Cambridge Isotope Laboratories, Inc. (CIL) | Methylamine (D₅, 98%) | Gas | 3767-37-1 | ≥98% | A leading producer of stable isotopes and their compounds.[9][10] |

| CDN Isotopes | This compound (gas) | Gas | 3767-37-1 | 98 atom % D | Packaged under pressure, requires careful handling.[11][12] |

| This compound DCl | Solid | 14779-55-6 | 99 atom % D | Stable under recommended storage conditions.[13] | |

| Toronto Research Chemicals (TRC) | This compound DCl | Solid | 14779-55-6 | Not specified | Part of their extensive portfolio of bio-chemicals.[14][15][16][17] |

The "Why" Behind the Synthesis: Ensuring Isotopic Purity

Understanding the synthesis of this compound is crucial for appreciating the potential impurities and the necessity of stringent quality control. A common synthetic route involves the use of a deuterated methylating agent with a protected nitrogen source. For instance, Boc-benzylamine can be reacted with a deuterated methylating agent like TsOCD3, followed by deprotection to yield the desired product.[1][18] This multi-step process can introduce isotopic and chemical impurities. Therefore, self-validating quality control protocols are not just recommended; they are essential.

Quality Control Protocols: A Self-Validating System

Ensuring the isotopic and chemical purity of this compound is critical for its effective use. Here, we outline detailed protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 1: Quantification of Isotopic Purity by ¹H NMR Spectroscopy

Objective: To determine the percentage of deuterium incorporation by quantifying the residual proton signals.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of an internal standard (e.g., benzoic acid) and the this compound sample into an NMR tube. Dissolve the mixture in a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt).

-

Instrument Setup: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Use a sufficient number of scans to obtain a good signal-to-noise ratio. Ensure the relaxation delay is adequate for quantitative analysis (typically 5 times the longest T1).

-

Data Processing: Integrate the residual proton signal of the methyl group in this compound and a well-resolved signal from the internal standard.

-

Calculation: The isotopic purity is calculated by comparing the integral of the residual proton signal to the integral of the internal standard, taking into account the number of protons each signal represents and the respective molecular weights.

Caption: Workflow for ¹H NMR based isotopic purity determination.

Protocol 2: Verification of Molecular Weight and Isotopic Distribution by Mass Spectrometry

Objective: To confirm the molecular weight of this compound and assess the distribution of its isotopologues.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent compatible with the ionization technique (e.g., methanol for ESI).

-

Instrument Setup: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in a positive ion mode. For the free base, the [M+H]⁺ ion will be observed. For the hydrochloride salt, the cation [M]⁺ will be detected.

-

Data Analysis: Analyze the isotopic cluster of the molecular ion. The most abundant peak should correspond to the fully deuterated species. The relative intensities of the other peaks in the cluster (M+1, M+2, etc., due to natural abundance of ¹³C and any residual protons) can be compared to the theoretical distribution to confirm the isotopic enrichment.

Caption: Workflow for HRMS analysis of this compound.

Field-Proven Applications in Drug Development

Use as an Internal Standard in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is considered the "gold standard".[4] this compound is an excellent choice as a precursor for synthesizing deuterated metabolites that can be used as internal standards. Its key advantages include:

-

Co-elution: The deuterated standard co-elutes with the non-deuterated analyte, ensuring that any matrix effects or variations in instrument response are compensated for.[2]

-

Similar Ionization Efficiency: It exhibits nearly identical ionization efficiency to the analyte, leading to more accurate and precise quantification.[3]

-

Reduced Variability: The use of a deuterated internal standard minimizes variability arising from sample extraction and handling.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. This compound D 99atom 3767-37-1 [sigmaaldrich.com]

- 8. This compound D 98atom 14779-55-6 [sigmaaldrich.com]

- 9. isotope.com [isotope.com]

- 10. isotope.com [isotope.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 15. Chemie Brunschwig | Toronto Research Chemical [chemie-brunschwig.ch]

- 16. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 17. Toronto Research Chemicals (TRC) – Genetika Science [ptgenetika.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Leveraging Methylamine-d5 for High-Precision Quantitative Mass Spectrometry

Abstract

In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical research, the demand for precision and accuracy in quantitative analysis is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for quantification, effectively mitigating experimental variabilities that can compromise data integrity.[1] This guide provides an in-depth exploration of Methylamine-d5 (CD₃ND₂), a deuterated stable isotope-labeled internal standard (SIL-IS), and its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. We will delve into the core principles of IDMS, provide detailed, field-proven protocols for sample preparation and analysis, and discuss the critical considerations that ensure robust and reliable results for researchers, scientists, and drug development professionals.

The Foundational Principle: Why Deuterated Standards are Superior

Quantitative mass spectrometry is susceptible to several sources of error, including sample loss during extraction, variability in instrument injection volume, and matrix effects, which can cause ion suppression or enhancement.[2][3] To achieve accurate quantification, an internal standard (IS) is employed to normalize these variations. While structurally similar analog compounds can be used, the ideal IS is a stable isotope-labeled version of the analyte itself.[4]

This compound is the deuterated analogue of methylamine, where five hydrogen atoms have been replaced with deuterium. This substitution results in a mass increase of 5 Daltons, making it easily distinguishable from the native analyte by a mass spectrometer. However, its physicochemical properties—such as polarity, extraction recovery, and chromatographic retention time—remain nearly identical to the unlabeled methylamine.[5][6]

This near-identical behavior is the cornerstone of Isotope Dilution Mass Spectrometry.[1] By adding a known quantity of this compound to a sample at the earliest stage of preparation, both the analyte and the IS are subjected to the same experimental conditions. Any loss or variation experienced by the analyte is mirrored by a proportional loss or variation in the IS.[1] The mass spectrometer measures the ratio of the analyte's signal intensity to that of the IS. Because this ratio remains constant regardless of sample loss or matrix effects, it allows for highly accurate and precise calculation of the analyte's concentration.[7]

Key Advantages of this compound as an Internal Standard:

-

Compensates for Matrix Effects : Co-elution with the analyte ensures both experience the same degree of ion suppression or enhancement, neutralizing the effect.[2][6]

-

Corrects for Sample Preparation Variability : Any analyte lost during extraction, evaporation, or reconstitution steps is accounted for by a proportional loss of the deuterated standard.[3][5]

-

Improves Precision and Accuracy : By normalizing for variations, the use of a SIL-IS significantly reduces the coefficient of variation (%CV) and improves bias in quantitative assays.[4]

-

Regulatory Acceptance : The use of deuterated internal standards is recognized and often expected by regulatory bodies like the FDA and EMA for bioanalytical method validation.[6]

Physicochemical Profile: this compound

A thorough understanding of the internal standard's properties is crucial for its effective implementation.

| Property | Value | Source |

| Chemical Formula | CD₃ND₂ | [8] |

| Synonyms | Monothis compound | [9] |

| CAS Number | 3767-37-1 | [8] |

| Molecular Weight | 36.09 g/mol | [8] |

| Isotopic Purity | Typically ≥98-99 atom % D | [8] |

| Boiling Point | -6.3 °C (lit.) | |

| Mass Shift vs. Analyte | M+5 |

Application Protocol: Quantification of Methylamine in Human Plasma

This section provides a comprehensive, step-by-step protocol for the quantification of methylamine in a complex biological matrix, such as human plasma, using this compound as the internal standard. This workflow is broadly applicable to many small molecules where a deuterated standard is available.

Workflow Overview